2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one

Description

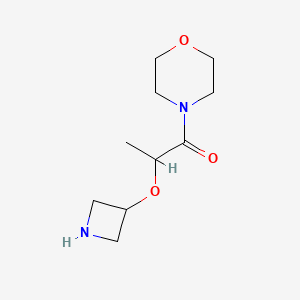

2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one is a morpholine-containing propanone derivative with an azetidine (4-membered nitrogen heterocycle) substituent at the 2-position. This compound features a strained azetidinyloxy group, which may influence its electronic properties, stability, and biological interactions.

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-1-morpholin-4-ylpropan-1-one |

InChI |

InChI=1S/C10H18N2O3/c1-8(15-9-6-11-7-9)10(13)12-2-4-14-5-3-12/h8-9,11H,2-7H2,1H3 |

InChI Key |

QGJZWUVAJWSLMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCOCC1)OC2CNC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one generally involves:

- Preparation of the azetidine-3-ol or azetidin-3-yl intermediate.

- Formation of the morpholinopropanone moiety.

- Coupling of the azetidine fragment to the morpholinopropanone via an ether linkage.

Key challenges include selective functionalization at the azetidine 3-position and maintaining the integrity of the morpholinopropanone during coupling.

Preparation of the Azetidin-3-yl Intermediate

Azetidine derivatives are typically synthesized via cyclization of appropriate amino alcohols or through substitution reactions on azetidine rings.

3.1. Synthesis of Azetidin-3-ol Derivatives

- Starting from azetidine-3-carboxylic acid, methyl esterification followed by reduction with hydride reagents (e.g., sodium borohydride or Red-Al) yields azetidin-3-ol intermediates.

- Protection of the azetidine nitrogen with tert-butoxycarbonyl (Boc) groups is common to prevent side reactions during subsequent steps.

- Conversion of azetidin-3-ol to azetidin-3-yl halides or sulfonates (e.g., mesylates or tosylates) facilitates nucleophilic substitution.

3.2. Functional Group Transformations

- Sulfonylation reagents such as para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride are used to convert hydroxyl groups into good leaving groups.

- Fluorination or halogenation can be achieved via reagents like tetra-butylammonium fluoride or hydrogen fluoride/trimethylamine.

Preparation of the Morpholinopropanone Moiety

The morpholinopropanone fragment can be synthesized by:

- Starting from 3-morpholinopropan-1-amine derivatives, which are commercially available or synthesized via amination of propanone derivatives.

- Reaction conditions often involve reflux in methanol or acetonitrile under inert atmosphere to ensure purity and yield.

- Morpholinopropanone can be functionalized at the carbonyl or amine positions to facilitate coupling.

Coupling to Form this compound

The key step is the formation of the ether bond between the azetidin-3-ol and the morpholinopropanone.

5.1. Nucleophilic Substitution

- The azetidin-3-yl sulfonate or halide intermediate acts as an electrophile.

- The morpholinopropanone oxygen or an appropriate nucleophile derived from it attacks the azetidine intermediate under controlled conditions.

- Typical reaction conditions include refluxing in polar aprotic solvents like acetonitrile or methanol, often under inert atmosphere to prevent oxidation.

5.2. Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azetidin-3-ol sulfonylation | Para-toluenesulfonyl chloride, triethylamine, DCM | 80-90 | Efficient conversion to mesylate/tosylate |

| Morpholinopropanone formation | Reflux in methanol or acetonitrile, inert atmosphere | 70-85 | Careful control of temperature (60-80°C) |

| Coupling reaction | Reflux, polar aprotic solvent, 2-4 hours | 60-75 | Purification by silica gel chromatography |

Analytical Characterization and Purification

- NMR Spectroscopy (1H and 13C NMR): Confirms the structure and purity of intermediates and final product.

- Mass Spectrometry (HRMS, ESI-MS): Confirms molecular weight and composition.

- FT-IR Spectroscopy: Identifies functional groups and confirms ether bond formation.

- Chromatographic Techniques: Silica gel column chromatography with solvent gradients (methanol/dichloromethane) is commonly used for purification.

Representative Experimental Procedure

Preparation of Azetidin-3-yl Tosylate:

- Dissolve azetidin-3-ol in dry dichloromethane.

- Add triethylamine and para-toluenesulfonyl chloride at 0°C.

- Stir for 2 hours at room temperature.

- Extract and purify tosylate by aqueous workup and silica gel chromatography.

Formation of Morpholinopropanone:

- Reflux 3-morpholinopropan-1-amine in methanol under nitrogen for 2 hours.

- Remove solvent under reduced pressure.

-

- Dissolve morpholinopropanone and azetidin-3-yl tosylate in acetonitrile.

- Heat at 60°C under nitrogen for 3 hours.

- Cool, concentrate, and purify the product by column chromatography.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The azetidine and morpholine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine or morpholine rings.

Scientific Research Applications

2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one involves its interaction with molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Key Observations:

Such differences may impact solubility, stability, and receptor-binding profiles. Bromine (3d) and acetyl (3c) substituents are electron-withdrawing, whereas azetidine’s oxygen atom may act as a weak electron donor.

Synthetic Efficiency :

- Derivatives like 3d and 2aca achieve high yields (93–99%) via standard coupling or click chemistry, suggesting robust synthetic routes. The discontinuation of the target compound may reflect challenges in azetidine functionalization or purification.

Physical Properties: Most analogs are solids (e.g., 3c, 3d) or oils (e.g., 2aca), with crystallization behavior linked to substituent polarity.

Biological Relevance: While the target compound’s applications are undocumented, analogs like 2-(4-isobutylphenyl)-1-morpholinopropan-1-one are explicitly designed for biological studies , and triazole derivatives (e.g., 2aca) are common in drug discovery due to their bioisosteric properties.

Biological Activity

2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, cytotoxic, and anti-inflammatory properties, based on diverse sources and research findings.

Chemical Structure

The compound features a unique structure that includes an azetidine ring, a morpholine moiety, and a propanone functional group. This combination suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of specific functional groups in the structure enhances their effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 12 µg/mL |

| Compound B | E. coli | 8 µg/mL |

| Compound C | Candida spp. | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives of the target compound exhibit varying degrees of cytotoxicity against different cell lines. For example, one study reported that at a concentration of 100 µM, some derivatives caused a significant decrease in cell viability in L929 cells, while others enhanced cell viability at lower concentrations .

Table 2: Cytotoxicity Results for Derivatives

| Compound | Concentration (µM) | Cell Viability (%) after 48h |

|---|---|---|

| Compound A | 200 | 68 |

| Compound B | 100 | 92 |

| Compound C | 50 | 127 |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has also been explored. Studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For instance, IC50 values for COX-2 inhibition have been reported at concentrations comparable to established anti-inflammatory drugs like indomethacin .

Table 3: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | - | 23.8 ± 0.20 |

Case Studies

Several case studies highlight the therapeutic potential of compounds related to the target structure:

- Study on Antimicrobial Properties : A series of synthesized oxadiazole derivatives were tested against various pathogens, demonstrating superior efficacy compared to traditional antibiotics .

- Cytotoxic Effects in Cancer Research : Research involving L929 and A549 cell lines illustrated that certain derivatives not only inhibited cell growth but also stimulated metabolic activity at specific concentrations .

- Inflammation Model Testing : In vivo studies using carrageenan-induced paw edema models showed that selected derivatives significantly reduced inflammation compared to control groups .

Q & A

Q. What are the established synthetic routes for 2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one, and what reaction conditions are critical for high yield?

The synthesis typically involves nucleophilic substitution or coupling reactions between azetidine derivatives and morpholine-containing precursors. Key steps include:

- Azetidine ring functionalization : Reacting 3-hydroxyazetidine with electrophilic intermediates (e.g., activated carbonyl groups) under basic conditions (e.g., K₂CO₃ in DMF) to form the azetidin-3-yloxy moiety .

- Morpholine incorporation : Introducing the morpholine ring via condensation or alkylation, often requiring anhydrous conditions and catalysts like Pd/C for hydrogenation steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product . Yield optimization relies on solvent polarity (e.g., dichloromethane for solubility), temperature control (0–50°C), and stoichiometric ratios of reactants .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm connectivity and stereochemistry, with distinct shifts for the azetidine oxygen (δ 3.5–4.5 ppm) and morpholine carbonyl (δ 170–175 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis using SHELXL (via WinGX suite) resolves bond lengths and angles, critical for confirming the azetidine-morpholine spatial arrangement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar azetidine derivatives?

Contradictions often arise from subtle structural variations (e.g., sulfonyl vs. carbonyl groups) or assay conditions. Methodological approaches include:

- Comparative SAR studies : Synthesizing analogs with systematic substituent changes (e.g., replacing fluorophenyl with trifluoromethyl groups) and testing in standardized bioassays (e.g., enzyme inhibition) .

- Structural biology : Co-crystallizing the compound with target proteins (e.g., kinases) using SHELX-97 to visualize binding interactions .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities and identify critical residues influencing activity discrepancies .

Q. What strategies optimize the regioselectivity of azetidine ring functionalization during synthesis?

Regioselectivity challenges arise due to the azetidine ring’s strain and competing nucleophilic sites. Solutions include:

- Directing groups : Introducing temporary protecting groups (e.g., Boc) on the azetidine nitrogen to steer reactivity toward the 3-position .

- Metal catalysis : Transition metals (e.g., Pd or Cu) in cross-coupling reactions enhance selectivity for C–O bond formation at the azetidin-3-yloxy site .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring desired regiochemical outcomes .

Q. How do steric and electronic properties of substituents influence the compound’s pharmacokinetic profile?

- Steric effects : Bulky groups (e.g., cyclohexylsulfonyl) reduce metabolic degradation by shielding the azetidine ring from cytochrome P450 enzymes .

- Electronic effects : Electron-withdrawing substituents (e.g., trifluoromethyl) enhance membrane permeability by lowering logP values .

- Experimental validation : In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) paired with QSAR models quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.